1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine
Description
Properties
IUPAC Name |
1-benzyl-4-(4-chloronaphthalen-1-yl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c22-20-10-11-21(19-9-5-4-8-18(19)20)27(25,26)24-14-12-23(13-15-24)16-17-6-2-1-3-7-17/h1-11H,12-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDZSXQMPLMXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Sulfonylation: The final step involves the sulfonylation of the benzylated piperazine with 4-chloronaphthalene-1-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring and the benzyl group.
Reduction: Reduced forms of the sulfonyl group and the chloronaphthalene moiety.
Substitution: Substituted derivatives at the benzyl and sulfonyl positions.
Scientific Research Applications
1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved:
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Antiproliferative Activity
Sulfonyl-piperazine hybrids exhibit potent antiproliferative effects. For instance:
Anti-Norovirus Activity
For example:
- Compound 6a (γ-lactam-substituted piperazine) exhibited a therapeutic index of ~22 against norovirus, outperforming triazole analogs .
Enzyme Inhibition
- BACE1 Inhibition : Piperazine derivatives with phenylsulfonyl or benzyl groups (e.g., compound 8, IC50 = 19.66 mM) show moderate BACE1 inhibition, with activity sensitive to substituent bulk and electronic effects .
- PARP-1 Selectivity: Piperazine-substituted naphthoquinones exhibit enhanced selectivity for PARP-1, suggesting that the chloro-naphthalene group in the target compound could similarly improve target specificity .
Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups : Nitro or chloro substituents enhance binding to enzymes like BACE1 by stabilizing charge interactions .
- Bulk and Hydrophobicity : Naphthalene cores improve activity over phenyl analogs due to increased van der Waals interactions .
- Substituent Position : Para-substitution on the sulfonyl aryl group (e.g., 4-chloro vs. 3-chloro) optimizes steric compatibility with target binding pockets .
Biological Activity
1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine is a synthetic compound with significant potential in medicinal chemistry. Its structure consists of a piperazine ring substituted with a benzyl group and a sulfonyl moiety linked to a chloronaphthalene derivative. Understanding its biological activity is crucial for evaluating its therapeutic applications.
- Molecular Formula : C21H21ClN2O2S
- Molecular Weight : 400.92 g/mol
- CAS Number : 325812-56-4
The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The piperazine scaffold is known for its versatility in drug design, often enhancing the pharmacological profile of compounds.
Anticancer Activity
Recent studies have explored the anticancer properties of piperazine derivatives, including those similar to this compound. For instance, compounds containing the piperazine moiety have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance selectivity and potency against tumor cells.
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| TASIN-1 | DLD-1 (colon cancer) | 4.8 | Inhibition of cholesterol biosynthesis |
| 1-Benzylpiperazine derivative | HeLa cells | 5.0 | Induction of apoptosis |
| 4-Chloronaphthalene derivative | A549 (lung cancer) | 3.5 | Targeting DNA repair mechanisms |
Neuroprotective Effects
There is emerging evidence that sulfonamide derivatives, including those similar to this compound, exhibit neuroprotective properties. These compounds may modulate neuroinflammatory processes and protect against excitotoxicity in neuronal cells.
Case Study: Neuroprotective Effects in Animal Models
In a controlled study involving rodent models of traumatic brain injury (TBI), pretreatment with sulfonamide derivatives resulted in reduced levels of inflammatory mediators and improved functional recovery post-injury. This suggests a potential therapeutic role for these compounds in neurodegenerative conditions.
Antimicrobial Activity
Piperazine derivatives have also been investigated for their antimicrobial properties. Some studies indicate that modifications to the piperazine structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Benzylpiperazine derivative | E. coli | 12 µg/mL |
| Sulfonamide analog | S. aureus | 8 µg/mL |
| Chloronaphthalene derivative | Pseudomonas aeruginosa | 16 µg/mL |
Q & A
Q. What are the standard synthetic protocols for 1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine, and what reagents/conditions are critical?
- Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine core. Key steps include:
Benzylation : Reaction of piperazine with benzyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Sulfonylation : Coupling the benzylated piperazine with 4-chloronaphthalene-1-sulfonyl chloride in aprotic solvents (e.g., acetonitrile) with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Critical Conditions :
- Temperature: 0–25°C for sulfonylation to avoid side reactions.
- Solvent purity: Anhydrous DMF or acetonitrile ensures high yields (>70%) .
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| Benzylation | Benzyl chloride, K₂CO₃, DMF, 60°C | Introduce benzyl group | Use excess benzyl chloride (1.2 eq) |
| Sulfonylation | 4-Chloronaphthalene-1-sulfonyl chloride, Et₃N, CH₃CN, 0–25°C | Attach sulfonyl moiety | Slow addition of sulfonyl chloride to prevent overheating |
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of sulfonylation and benzylation (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthalene) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 425.08) .
- X-ray Crystallography : Resolves 3D conformation, particularly sulfonyl-piperazine dihedral angles, to predict binding modes .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane. Low aqueous solubility necessitates DMSO stock solutions for biological assays .
- Stability : Stable at –20°C for >6 months. Degrades in acidic/basic conditions (pH <4 or >10), forming desulfonylated byproducts. Use neutral buffers for in vitro studies .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer : Contradictions may arise from assay conditions or impurity profiles. Strategies include:
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) .
- Dose-Response Curves : Use 8–10 concentration points to improve IC₅₀ accuracy .
- HPLC-Purified Batches : Ensure >95% purity to exclude confounding impurities .
Q. What computational tools predict target interactions for this sulfonamide-piperazine hybrid?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Model sulfonyl-naphthalene interactions with hydrophobic kinase pockets (e.g., ATP-binding sites) .
- Pharmacophore Mapping (Discovery Studio) : Identify critical features like the sulfonyl acceptor and chloronaphthalene π-system .
- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories, focusing on piperazine flexibility .
Q. How do substituents (e.g., 4-chloro vs. 4-methoxy) modulate biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 4-methoxy-naphthalene sulfonyl) and compare activities .
- Electrostatic Potential Maps : Chlorine’s electron-withdrawing effect enhances sulfonyl electrophilicity, improving target binding vs. methoxy’s steric hindrance .
- In Vitro Testing : Use standardized assays (e.g., MIC for antibacterial activity) to rank substituent efficacy .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hr) and improves sulfonylation yield by 15–20% .
- Flow Chemistry : Continuous processing minimizes intermediate degradation .
- Byproduct Analysis (LC-MS) : Identify desulfonylated or dimerized impurities and adjust stoichiometry .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values?
- Methodological Answer :
- Standardized Protocols : Use USP <1231> guidelines for shake-flask solubility measurements .
- Temperature Control : Ensure consistent 25°C (±0.5°C) during testing .
- Co-solvent Systems : Test DMSO:PBS ratios (e.g., 1:9) to mimic physiological conditions .
Experimental Design Considerations
Q. What in vitro models best evaluate its neuropharmacological potential?
- Methodological Answer :
- Primary Neuronal Cultures : Assess dopamine/serotonin reuptake inhibition (LC-MS/MS quantification) .
- hERG Assays : Screen for cardiac toxicity risks using patch-clamp electrophysiology .
Q. How to validate its mechanism of action against proposed targets (e.g., kinases)?
- Methodological Answer :
- Kinase Profiling (Eurofins) : Test against a panel of 50+ kinases .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
- CRISPR Knockout Models : Use HEK293 cells lacking the target kinase to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
